tert-butyl N-(4-methoxypiperidin-3-yl)carbamate
CAS No.: 1932258-39-3
Cat. No.: VC8344822
Molecular Formula: C11H22N2O3
Molecular Weight: 230.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1932258-39-3 |
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Molecular Formula | C11H22N2O3 |
Molecular Weight | 230.30 g/mol |
IUPAC Name | tert-butyl N-(4-methoxypiperidin-3-yl)carbamate |
Standard InChI | InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-8-7-12-6-5-9(8)15-4/h8-9,12H,5-7H2,1-4H3,(H,13,14) |
Standard InChI Key | NHVLLFXVGDDNPB-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1CNCCC1OC |
Canonical SMILES | CC(C)(C)OC(=O)NC1CNCCC1OC |
Introduction
Chemical Structure and Nomenclature
tert-Butyl N-(4-methoxypiperidin-3-yl)carbamate (IUPAC name: tert-butyl N-[(4-methoxypiperidin-3-yl)]carbamate) features a six-membered piperidine ring with two functional groups: a methoxy (-OCH₃) substituent at the 4-position and a tert-butoxycarbonyl (Boc) carbamate group at the 3-position. The Boc group acts as a protective moiety for the secondary amine, a common strategy in organic synthesis to prevent unwanted side reactions during multi-step processes .
Stereochemical Considerations
Piperidine derivatives often exhibit stereochemical complexity due to their non-planar ring structure. For tert-butyl N-(4-methoxypiperidin-3-yl)carbamate, the relative configuration of the methoxy and carbamate groups influences its physicochemical behavior. In analogous compounds like tert-butyl (trans-3-methoxypiperidin-4-yl)carbamate (PubChem CID: 90939728), trans configurations between substituents enhance molecular stability through reduced steric hindrance .
Table 1: Comparative Molecular Properties
Synthetic Pathways
The synthesis of tert-butyl N-(4-methoxypiperidin-3-yl)carbamate likely follows established Boc-protection methodologies. A plausible route involves:
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Substrate Preparation: 4-Methoxypiperidin-3-amine is generated via reductive amination of 4-methoxy-3-piperidone.
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Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) yields the target compound .
Optimization Challenges
In related syntheses, such as tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate (PubChem CID: 28875358), steric effects from N-alkylation require careful temperature control (0–5°C) to minimize byproducts . For the 4-methoxy derivative, electronic effects from the methoxy group may necessitate polar aprotic solvents (e.g., DMF) to enhance reaction rates.
Physicochemical Properties
Computational models predict the following key properties for tert-butyl N-(4-methoxypiperidin-3-yl)carbamate:
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Solubility: Moderate lipid solubility (XLogP3 ≈ 0.8) suggests preferential dissolution in organic solvents like dichloromethane or ethyl acetate .
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Hydrogen Bonding: Two donor sites (NH and OH) enable interactions with polar surfaces, influencing crystallization behavior .
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Thermal Stability: The Boc group decomposes at ~150°C, consistent with thermogravimetric analysis of analogous carbamates .
Pharmaceutical Applications
Piperidine carbamates serve as intermediates in drug discovery, particularly for kinase inhibitors and neurotransmitter modulators. For example:
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Anticancer Agents: Boc-protected piperidines are precursors to compounds targeting PI3K/mTOR pathways .
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Neurological Therapeutics: Structural analogs demonstrate affinity for σ-1 receptors, implicated in neuropathic pain management .
Table 2: Bioactivity of Related Carbamates
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